1-ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
Overview
Description
1-Ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C13H18FN3O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries. The presence of the fluoro, methyl, and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This process involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols.
Scientific Research Applications
1-Ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The presence of the fluoro and nitro groups allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways involved depend on the specific biological system being studied, but it often involves the disruption of normal cellular processes .
Comparison with Similar Compounds
1-Ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can be compared with other piperazine derivatives, such as:
1-Ethyl-4-(4-fluoro-2-nitrophenyl)piperazine: Similar structure but with different substitution patterns on the phenyl ring.
1-Methyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine: Similar but with a methyl group instead of an ethyl group.
4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine: Lacks the ethyl group on the piperazine ring. These compounds share similar chemical properties but differ in their specific reactivity and biological activities, highlighting the unique aspects of this compound.
Properties
IUPAC Name |
1-ethyl-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c1-3-15-4-6-16(7-5-15)13-8-10(2)12(17(18)19)9-11(13)14/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWGVDTMHAWRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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